molecular formula C22H21N3O B11444263 2-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11444263
M. Wt: 343.4 g/mol
InChI Key: OSCYYCIWUCRHJY-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a methoxyphenyl group, a methyl group, and a methylphenyl group attached to an imidazo[1,2-a]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method involves the condensation of 2-aminopyridine with an appropriate bromo ketone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.

Scientific Research Applications

2-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as cyclooxygenase-2 (COX-2) by binding to the active site and preventing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to anti-inflammatory effects. The compound may also interact with other receptors and pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives. The presence of the methoxy group can influence its electronic properties and interactions with molecular targets.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H21N3O/c1-15-7-4-5-9-19(15)23-22-21(17-11-13-18(26-3)14-12-17)24-20-10-6-8-16(2)25(20)22/h4-14,23H,1-3H3

InChI Key

OSCYYCIWUCRHJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C(=CC=C3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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